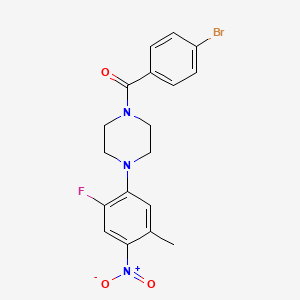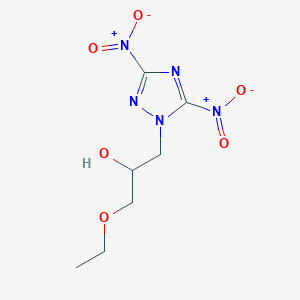![molecular formula C14H13BrClNO B5003606 2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline CAS No. 88654-93-7](/img/structure/B5003606.png)
2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline is a nitrogen-containing heterocyclic aromatic compound with a structure that consists of a benzene ring fused with a pyridine ring . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various methods. Classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused with a pyridine ring. This structure allows for functionalities and activities, making quinoline a critical component for medicinal chemists .Chemical Reactions Analysis
Quinoline undergoes various chemical reactions. For instance, it can undergo electrophilic aromatic substitution because aromaticity is maintained . It can also react with carbon-centered electrophiles to form various derivatives .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO/c1-8-10-7-12(14(2,15)16)18-13(10)9-5-3-4-6-11(9)17-8/h3-6,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIELOUZGQULWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1CC(O3)C(C)(Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386704 |
Source


|
| Record name | Furo[3,2-c]quinoline, 2-(1-bromo-1-chloroethyl)-2,3-dihydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26659199 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
88654-93-7 |
Source


|
| Record name | Furo[3,2-c]quinoline, 2-(1-bromo-1-chloroethyl)-2,3-dihydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5003524.png)

![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5003536.png)
![1-iodo-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5003548.png)
![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B5003555.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-phenylpropyl)thiourea](/img/structure/B5003561.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cycloheptylethanediamide](/img/structure/B5003573.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5003582.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5003593.png)

![3-[(2,3-dichlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5003607.png)
![[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]malononitrile](/img/structure/B5003613.png)
![5-{[2-(methylthio)phenoxy]methyl}-N-[(3S)-2-oxo-3-azepanyl]-3-isoxazolecarboxamide](/img/structure/B5003618.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B5003624.png)